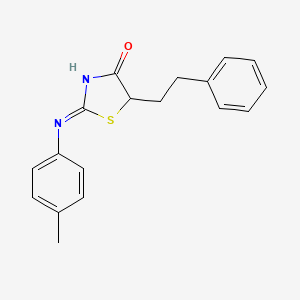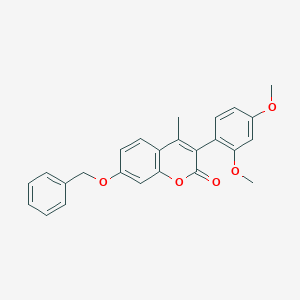
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzyloxy group, a dimethoxyphenyl group, and a methyl group attached to the benzopyran core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group on the benzopyran core reacts with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the benzopyran core reacts with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzopyran core or the attached phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate for etherification reactions.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or amines from carbonyl or nitro groups.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one: Lacks the benzyloxy group but shares the benzopyran core and dimethoxyphenyl group.
7-(Benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a different substitution pattern on the phenyl ring.
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-2H-1-benzopyran-2-one: Similar structure but without the methyl group.
Uniqueness
The presence of the benzyloxy group, dimethoxyphenyl group, and methyl group in 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one contributes to its unique chemical and biological properties, distinguishing it from other benzopyran derivatives. These structural features may enhance its stability, reactivity, and potential therapeutic applications.
Propriétés
Numéro CAS |
946534-20-9 |
|---|---|
Formule moléculaire |
C25H22O5 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)-4-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C25H22O5/c1-16-20-11-10-19(29-15-17-7-5-4-6-8-17)14-23(20)30-25(26)24(16)21-12-9-18(27-2)13-22(21)28-3/h4-14H,15H2,1-3H3 |
Clé InChI |
DXVIPFGDDLLPHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


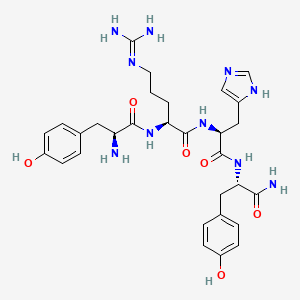

![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)


![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)

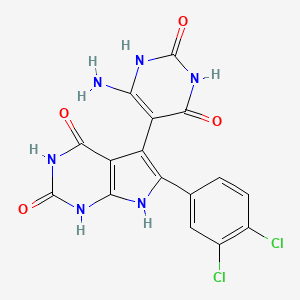
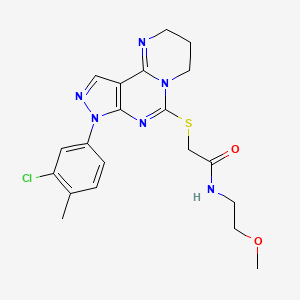
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
